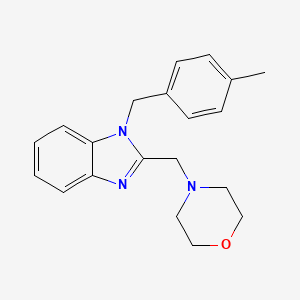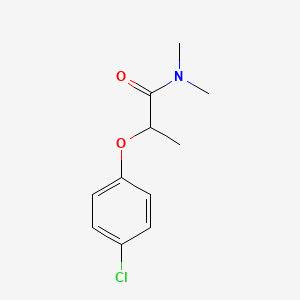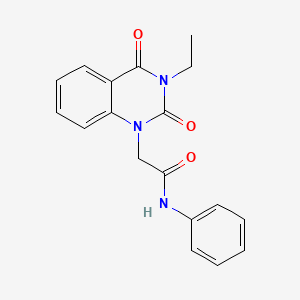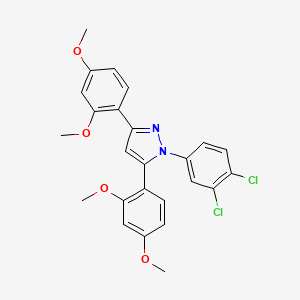![molecular formula C17H10N2O2S B4754344 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B4754344.png)
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
Übersicht
Beschreibung
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one, also known as LY294002, is a well-known inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a key regulator of many cellular processes, including cell growth, proliferation, and survival. LY294002 has been widely used in scientific research to investigate the role of PI3K in various biological processes.
Wirkmechanismus
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one inhibits PI3K activity by binding to the ATP-binding site of the enzyme. This prevents PI3K from phosphorylating its downstream targets, such as Akt, and inhibits the PI3K/Akt signaling pathway. This pathway is involved in many cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has also been shown to inhibit autophagy, which is a process involved in cellular homeostasis and survival. Additionally, 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has several advantages for use in lab experiments. It is a well-established and widely used inhibitor of PI3K, and its effects on cellular processes have been extensively studied. Additionally, 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a reversible inhibitor, which allows for the study of the effects of PI3K inhibition on cellular processes. However, there are also limitations to the use of 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, the use of 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one in vivo can be challenging due to its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for research involving 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one. One area of interest is the development of more specific and potent inhibitors of PI3K. Additionally, there is interest in investigating the role of PI3K in various disease states, such as cancer and neurodegenerative diseases. Finally, there is interest in investigating the use of 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one in combination with other therapies, such as chemotherapy, to enhance the effectiveness of cancer treatments.
Wissenschaftliche Forschungsanwendungen
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has been used extensively in scientific research to investigate the role of PI3K in various biological processes. It has been shown to inhibit PI3K activity in various cell types, including cancer cells, and has been used to study the role of PI3K in cancer cell growth and survival. 3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has also been used to investigate the role of PI3K in other cellular processes, such as autophagy, apoptosis, and inflammation.
Eigenschaften
IUPAC Name |
3-(2-pyridin-3-yl-1,3-thiazol-4-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2S/c20-17-13(8-11-4-1-2-6-15(11)21-17)14-10-22-16(19-14)12-5-3-7-18-9-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPGCGCCNHVDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(2-hydroxy-5-methoxybenzyl)-3-piperidinyl][2-(methylthio)phenyl]methanone](/img/structure/B4754272.png)
![2-(4-nitrophenyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4754279.png)
![2-[({4-[(tert-butylamino)sulfonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4754281.png)



![2-amino-5-(3-bromo-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4754307.png)

![4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4754328.png)
![2-(5-methyl-2-furyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4754336.png)
![4-Bromo-N-(4-methyl-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4754346.png)
![6-benzyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4754351.png)
![N-(2-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4754364.png)